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Ferric oleate

Cat. No.: B8246142
CAS No.: 23335-74-2
M. Wt: 338.3 g/mol
InChI Key: DEVYBOZJYUYBMC-KVVVOXFISA-N
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Description

Significance of Ferric Oleate (B1233923) as a Precursor in Materials Science

A primary area where ferric oleate demonstrates significant importance is in the synthesis of iron oxide nanoparticles, such as magnetite (Fe₃O₄). cymitquimica.comnih.gov Thermal decomposition of this compound precursors is a widely employed technique for producing colloidal nanoparticles with control over size and shape. nih.govgoogle.com This method is favored for its potential for mass production and the use of relatively inexpensive starting materials like iron(III) chloride and sodium oleate. jkcs.or.krjkcs.or.kr

Research has shown that the properties of the resulting nanoparticles, including size, size distribution, and magnetic behavior, can be tuned by adjusting parameters during the synthesis, such as temperature, reaction time, precursor concentration, and the presence of excess oleic acid. jkcs.or.krnih.goviu.edu For instance, varying the molar ratio of Fe(III) to oleic acid can influence the diameter of the resulting nanocrystals. jkcs.or.kr Studies have demonstrated the synthesis of iron oxide nanoparticles with sizes ranging from approximately 2 to 30 nm using iron(III) oleate as a precursor or intermediate. nih.gov The decomposition of iron(III) oleate typically occurs above 250°C, and increasing the synthesis temperature can lead to larger particles. nih.gov

This compound precursors are often described as containing a trinuclear oxo-centered iron motif, [Fe₃O]ⁿ⁺, with charge balance provided by coordinating oleate ligands. acs.org However, the exact structure and stoichiometry of "iron oleate" can be variable, which has historically presented challenges in achieving reproducible and predictable nanoparticle synthesis. nih.govacs.org Recent research has focused on characterizing well-defined forms of iron oleate precursors with defined stoichiometry to improve reproducibility. acs.orgnih.gov

Data on the synthesis of size-tunable iron oxide nanoparticles from this compound precursors highlights the relationship between synthesis parameters and particle size. For example, one study demonstrated the ability to tune nanoparticle diameters by varying the molar ratio of Fe(III) to cis-9-octadecenoic acid at a fixed temperature and time. jkcs.or.kr

Fe(III)/Oleic Acid Molar RatioAverage Nanoparticle Diameter (nm)
1/18.4
1/211.1
1/312.3
1/415.0
1/510.0

*Data based on synthesis at 320°C for 30 minutes in 1-octadecene (B91540). jkcs.or.kr

The thermal decomposition of this compound can also be influenced by the presence of residual oleic acid and water, which can affect the decomposition temperature and the resulting nanoparticle properties. iu.edu

Historical Context of this compound Research and Development

The use of iron oleate complexes as precursors for the synthesis of iron oxide nanoparticles has been a subject of research for a considerable period. The thermal decomposition method, particularly utilizing iron oleate, gained prominence as a route to produce colloidal nanoparticles. nih.govgoogle.com Early work, such as that described by Park et al. in 2004, established iron oleate complexes as commonly used precursors for iron oxide nanoparticle synthesis via thermal decomposition. google.comgoogle.com

Despite its widespread use, the ill-defined nature and variable stoichiometry of early iron oleate precursors posed challenges for achieving consistent and reproducible results. nih.govgoogle.com This led to ongoing research focused on better understanding the structure of iron oleate complexes and developing synthetic methods to obtain well-defined and stable precursors. iu.eduacs.org Investigations into the influence of synthesis conditions, such as the reaction between iron(III) chloride and sodium oleate or the dissolution of iron oxides/hydroxides in oleic acid, have contributed to the development of more controlled synthesis routes. iu.edu Characterization techniques like FTIR, elemental analysis, and differential scanning calorimetry have been employed to study the structure and thermal properties of different iron oleate complexes and their impact on nanoparticle formation. iu.edu

The historical development reflects a progression from using less-defined iron oleate as a precursor to efforts aimed at synthesizing and characterizing well-defined forms to improve the control and reproducibility of nanoparticle synthesis for various applications in materials science. nih.govgoogle.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34FeO2 B8246142 Ferric oleate CAS No. 23335-74-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

23335-74-2

Molecular Formula

C18H34FeO2

Molecular Weight

338.3 g/mol

IUPAC Name

iron;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;

InChI Key

DEVYBOZJYUYBMC-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Fe]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.[Fe]

Related CAS

15114-27-9

Origin of Product

United States

Synthetic Methodologies for Ferric Oleate Complexes

Direct Coordination and Precipitation Routes

Direct coordination and precipitation methods are common approaches for synthesizing ferric oleate (B1233923), typically involving the reaction of iron(III) salts with oleic acid or oleates in a solvent system.

Reaction of Iron(III) Salts with Oleic Acid and Oleates

This method generally involves the reaction between an iron(III) salt, such as iron(III) chloride or iron(III) nitrate (B79036), and oleic acid or sodium oleate. The reaction is often carried out in a mixture of solvents, including water, ethanol, and hexanes acs.orgnih.gov.

A typical procedure involves stirring a solution of iron(III) chloride and sodium oleate in a mixture of deionized water, ethanol, and hexanes at an elevated temperature, such as 70 °C, for several hours acs.orgnih.gov. Following the reaction, the ferric oleate product is often found in the organic phase (e.g., hexanes) and is separated from the aqueous phase acs.org. The organic solvent is then removed under reduced pressure to obtain a viscous, dark red or brown oil or waxy solid, depending on the specific synthesis parameters acs.org. Variations in the starting material formulation and reaction conditions can significantly impact the properties of the resulting iron oleate acs.org. For instance, using iron(III) chloride hexahydrate and sodium oleate in methanol (B129727) at 70 °C in a sealed vessel has been shown to yield an air-stable powder acs.org.

Another reported method involves the reaction of iron(III) chloride hexahydrate with oleic acid in the presence of a base like sodium hydroxide (B78521) in a solvent mixture of n-hexane, ethanol, and water under a nitrogen atmosphere researchgate.net. The mixture is heated and maintained at its boiling point (around 60 °C) for a period, followed by cooling and separation of the iron oleate in a separation funnel researchgate.net. The organic layer is then washed and dried under vacuum to yield a highly viscous dark brown liquid researchgate.net. The iron oleate precursor prepared by this method is typically used shortly before nanoparticle synthesis to minimize aging effects that can impact reproducibility researchgate.net.

Research has indicated that the iron oleate precursor often contains a trinuclear oxo-centered iron motif, [Fe3O]n+, with oleate ligands providing charge balance acs.org. The specific structure of the iron oleate complex is influenced by the synthesis conditions and post-synthesis treatments, which in turn affect its thermal decomposition behavior and the characteristics of the resulting nanoparticles iu.edu. For example, as-synthesized iron oleate may contain residual oleic acid, which can act as a modifier during decomposition and as a stabilizer during nanoparticle formation iu.edu. Thermal treatment can remove water and dissociate oleic acid dimers, leading to a more thermally stable complex iu.edu.

Co-precipitation Techniques for this compound Formation

While co-precipitation is a well-established method for synthesizing iron oxides, it can also be involved in the formation of iron oleate, particularly when oleic acid or oleate is present during the precipitation of iron hydroxides or oxides. In co-precipitation, iron(II) and iron(III) salts are typically mixed in an aqueous solution and a base is added to induce the formation of iron oxides or hydroxides conicet.gov.ar.

When oleic acid is incorporated into the co-precipitation process, it can interact with the forming iron species. The incorporation of oleic acid after the addition of the base is a common approach for incorporating stabilizers conicet.gov.ar. The carboxylic acid groups of oleic acid can form coordination bonds with amorphous iron and iron oxide nanoparticles as they are forming conicet.gov.ar. This interaction can influence the morphology and dispersibility of the resulting particles conicet.gov.ar. For instance, adding oleic acid after NaOH addition can lead to agglomerated nanoparticles, whereas adding it before the alkali can result in more dispersed particles conicet.gov.ar. The simultaneous addition of oleic acid and NaOH has been shown to yield a morphology similar to pure magnetite conicet.gov.ar.

The formation of iron oxides by co-precipitation involves nucleation and crystal growth steps conicet.gov.ar. The presence of oleic acid during these stages can affect the kinetics of these processes and the final structure of the iron oleate complex or the oleate-stabilized iron oxide particles iu.educonicet.gov.ar.

Dissolution-Based Synthesis

Dissolution-based synthesis offers an alternative route to this compound by utilizing iron oxides or hydroxides as the iron source.

Dissolution of Iron Oxides or Hydroxides in Oleic Acid

This method involves dissolving iron oxides or hydroxides, such as iron(III) oxide-hydroxide (ferric oxyhydroxide) or iron(III) hydroxide, directly in oleic acid iu.edunih.govfishersci.fitandfonline.com. This approach can simplify the synthesis by avoiding the need for separate precursor preparation and purification steps nih.gov.

The reaction typically involves heating the iron oxide or hydroxide with oleic acid in a solvent, often at elevated temperatures tandfonline.com. For example, iron(III) hydroxide oxide has been used as a precursor, dissolving it in octadecene in the presence of oleic acid as a surfactant at elevated temperatures to synthesize iron oxide nanoparticles tandfonline.com. The reaction between Fe(OH)3 and oleic acid forms an iron oleate intermediate, which then undergoes thermal decomposition to produce the nanoparticles tandfonline.com. The concentration of oleic acid in this method has been shown to influence the size and morphology of the resulting nanoparticles tandfonline.com. At sufficient molar ratios of oleic acid to Fe(OH)3, the iron hydroxide can completely react to form the iron oleate intermediate tandfonline.com.

This dissolution-based approach can be part of a one-pot synthesis, where the iron oleate precursor is formed in situ and subsequently decomposed to yield iron oxide nanoparticles nih.govrsc.org. This avoids the need to isolate and purify the this compound precursor separately nih.gov.

Green and Scalable Synthesis Approaches

The development of green and scalable synthesis methods for this compound and derived iron oxide nanoparticles is an active area of research, focusing on reducing environmental impact and enabling larger-scale production.

One-Pot Thermal Decomposition Routes

One-pot thermal decomposition is a notable green and scalable approach where the this compound precursor is formed and subsequently decomposed in a single reaction vessel without intermediate isolation nih.govrsc.orgrsc.org. This method often involves the alcoholic hydrolysis of a simple iron salt, such as iron nitrate, to form iron hydroxide in situ nih.govrsc.orgrsc.org. Oleic acid is then added, reacting with the iron hydroxide to form the iron oleate precursor nih.govrsc.orgrsc.org. The in situ formed iron oleate is then thermally decomposed at elevated temperatures to produce monodispersed iron oxide nanoparticles nih.govrsc.orgrsc.org.

This one-pot approach simplifies the synthetic procedure by avoiding separate precursor preparation and purification steps, making it more easily scalable nih.govrsc.org. Minor modifications to the reaction conditions, such as temperature or the addition of other surfactants like oleyl alcohol or sodium oleate, can be used to control the size and morphology of the resulting iron oxide nanoparticles rsc.org. The thermal decomposition of the iron oleate complex typically occurs at temperatures above 250°C nih.gov.

Another variation of the one-pot thermal decomposition involves using iron acetylacetonate (B107027) as the initial precursor scientific.netbeilstein-archives.org. In the presence of oleic acid and a high-boiling point solvent, the iron acetylacetonate can undergo ligand exchange to form iron oleate at relatively lower temperatures, which then decomposes at higher temperatures to yield iron oxide nanoparticles beilstein-archives.orgbeilstein-journals.org. This method also avoids the separate synthesis and purification of the iron oleate precursor beilstein-journals.org.

Detailed research findings on the synthesis of this compound often involve the characterization of the intermediate complex and the resulting nanoparticles. Techniques such as Fourier-transform infrared spectroscopy (FTIR), elemental analysis, and differential scanning calorimetry (DSC) are used to understand the structure and thermal behavior of the iron oleate complexes iu.edu. Studies have shown that the structure of the iron oleate complex determines its thermal decomposition conditions, influencing the nucleation and growth of the nanoparticles iu.edu.

Here is a table summarizing some key aspects of the discussed synthesis methods:

Synthesis MethodIron SourceOleate SourceSolvents InvolvedKey Characteristics
Direct Coordination/PrecipitationIron(III) salts (e.g., FeCl3, Fe(NO3)3)Oleic acid, Sodium oleateWater, Ethanol, Hexanes, MethanolReaction between soluble salts and oleic acid/oleate; involves separation steps. acs.orgresearchgate.netnih.gov
Co-precipitationIron(II) and Iron(III) saltsOleic acidAqueousOleic acid present during precipitation of iron hydroxides/oxides; influences morphology. conicet.gov.ar
Dissolution-Based SynthesisIron oxides/hydroxides (e.g., FeO(OH), Fe(OH)3)Oleic acidOleic acid, OctadeceneDissolution of solid iron sources in oleic acid; can be part of one-pot methods. iu.edunih.govfishersci.fitandfonline.com
One-Pot Thermal DecompositionIron salts (e.g., Fe(NO3)3), Iron acetylacetonateOleic acid, Sodium oleate, Oleyl alcoholAlcohols, High-boiling point solvents (e.g., Octadecene, Diphenyl ether)Precursor formation and decomposition in a single step; scalable; control over particle size/shape. nih.govrsc.orgrsc.orgscientific.netbeilstein-archives.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has gained attention for its efficiency and ability to reduce reaction times compared to conventional heating methods. This nonclassical heating approach allows for higher heating rates and precise temperature control, contributing to the formation of uniform nanoparticles with narrow size distributions nih.govmathnet.ru. The use of solid iron oleate as a precursor in microwave-assisted synthesis has been reported to enhance reproducibility and scalability nih.govnih.gov.

In a typical microwave-assisted protocol for synthesizing iron oxide nanoparticles using iron oleate, a solid iron oleate precursor is utilized in an organic solvent, such as dibenzyl ether or benzyl (B1604629) alcohol nih.gov. The reaction mixture is subjected to microwave irradiation following a specific heating ramp and held at a set temperature for a defined period nih.gov. For instance, one method involves heating the mixture to 250°C with a ramp rate of 3.75°C/min and holding for 1 hour nih.gov. This method has been successfully applied to produce uniform iron oxide magnetic nanoparticles nih.govnih.gov.

Microwave heating has demonstrated a significant reduction in synthesis time, often from hours to minutes, while potentially increasing product yield and improving material properties nih.gov. This makes it a promising technique for the industrial production of nanoparticles nih.govnih.gov.

Solvothermal Synthesis Pathways Involving this compound Intermediates

Solvothermal synthesis, conducted in a sealed vessel under high pressure and temperature, is another versatile method for preparing various nanomaterials, including iron oxides. This compound complexes can play a role in solvothermal pathways, either as the primary precursor or as in situ formed intermediates.

One solvothermal approach for synthesizing magnetite nanorods involves using iron pentacarbonyl, oleic acid, and hexadecylamine (B48584) in a solvent like 1-octanol (B28484) researchgate.netacs.org. In this process, iron pentacarbonyl decomposes and reacts with oleic acid to form iron oleate as an intermediate researchgate.netacs.org. The hydrolysis of this iron oleate intermediate, facilitated by water generated from a side reaction between oleic acid and hexadecylamine, leads to the formation of initial magnetite nanorods researchgate.netacs.org. The subsequent dissolution of other iron species and continued hydrolysis of iron oleate contribute to the growth of the nanorods researchgate.netacs.org.

Another study on solvothermal decomposition of iron complexes highlights the formation of iron(II) oleate as an intermediate during the synthesis of monodisperse Fe3O4 nanoparticles mdpi.com. This decomposition occurs during the heating-up stage, with complete decomposition of iron oleate complexes happening at reflux temperature under an inert environment mdpi.com.

The formation of metal oleate intermediates is also observed in the solvothermal synthesis of other metal sulfide (B99878) nanocrystals when metal carbonyls are heated in the presence of carboxylic acids, drawing a parallel to the iron oleate intermediate formation in iron oxide synthesis beilstein-journals.org.

Optimization of Synthesis Parameters for this compound Precursor Control

Controlling the synthesis parameters for this compound is critical for obtaining a well-defined precursor that yields iron oxide nanoparticles with desired size, shape, and properties worldscientific.comgoogle.comacs.orggoogle.com. Several factors influence the formation and characteristics of the this compound complex.

Influence of Molar Ratios (Fatty Acid/Metal Ions, Oleic Acid/Iron)

The molar ratio of fatty acid (oleic acid) to metal ions (iron) is a key parameter in controlling the stoichiometry and structure of the this compound complex, as well as the resulting nanoparticles mdpi.comworldscientific.comnih.govjkcs.or.krresearchgate.net. By manipulating this ratio, researchers can influence the composition of the precursor jkcs.or.krresearchgate.net.

Studies have shown that varying the molar ratio of Fe(III) to cis-9-octadecenoic acid (oleic acid) can tune the diameter of resulting nanocrystals at fixed reaction temperature and time jkcs.or.kr. For instance, increasing the ratio of Fe(III)/cis-9-octadecenoic acid from 1/1 to 1/4 led to an increase in particle size jkcs.or.kr. A high excess surfactant ratio, such as oleic acid to iron(III) oleate, can affect particle size, with distributions broadening above a certain ratio (around 20:1) nih.gov. Excess oleic acid can also result in a slower reaction nih.gov.

The molar ratio of oleic acid to oleylamine (B85491) in surfactant mixtures also plays a crucial role in controlling the size distribution of nanoparticles, with an optimum ratio potentially leading to truly monodisperse nanoparticles acs.org.

Role of Reaction Temperature and Time on Precursor Stoichiometry

Reaction temperature and time significantly impact the formation and characteristics of the this compound precursor and the subsequent nanoparticle synthesis nih.govmdpi.comworldscientific.comjkcs.or.krrsc.org. The temperature affects the reaction kinetics, solubility of reactants, and the decomposition of the precursor nih.govworldscientific.com.

In the synthesis of iron(III) oleate from iron chloride and sodium oleate, heating the mixture to temperatures like 70°C and maintaining it for several hours (e.g., 4 hours) is a common protocol worldscientific.comacs.orgnih.gov. The vacuum temperature used during the preparation of iron oleate can influence its structure and the size of the resulting iron oxide nanoparticles worldscientific.com. For example, tuning the vacuum temperature from 50°C to 100°C resulted in nanoparticle sizes ranging from approximately 11 nm to 28 nm worldscientific.com.

Reaction time is also critical, allowing sufficient time for the reaction to reach completion and for the formation of the desired iron oleate complex google.com. Agitating the solution at a specific temperature for a minimum duration is often part of the synthesis protocol google.comgoogle.com. The duration of mixing can be varied to optimize the yield and condition of the solid iron oleate google.com.

Solvent System Effects on this compound Formation and Purity

The choice of solvent system is crucial for the formation, solubility, and purity of the this compound complex nih.govnih.govjkcs.or.krresearchgate.netrsc.orgnih.gov. Solvent mixtures are often used to facilitate the reaction between aqueous and organic soluble reactants worldscientific.comacs.orgnih.gov.

A common solvent system for synthesizing iron(III) oleate involves a mixture of ethanol, deionized water, and hexanes worldscientific.comacs.orgnih.gov. The reaction is typically carried out at elevated temperatures within this solvent mixture worldscientific.comacs.orgnih.gov. The organic layer, containing the iron oleate complex, is then separated and washed to remove impurities worldscientific.comacs.orgnih.gov.

Different solvents can be used in the subsequent thermal decomposition of iron oleate to form nanoparticles, such as 1-octadecene (B91540) or 1-hexadecene (B165127) worldscientific.comnih.govnih.gov. The solvent can influence the boiling point of the reaction mixture and subtly alter surface energies, affecting nanoparticle shape control nih.gov. In microwave-assisted synthesis, solvents like dibenzyl ether and benzyl alcohol have been used nih.gov. The solvent can impact the decomposition of the solid oleate precursor and, consequently, particle nucleation nih.gov.

The solubility of the iron oleate product in the chosen solvent system is also important for purification. For instance, an oily solid product soluble in hexanes allows for effective washing to remove impurities acs.org.

Minimization of Impurities and Byproducts in Precursor Synthesis

Minimizing impurities and byproducts during the synthesis of this compound is essential for obtaining a pure precursor that yields high-quality nanoparticles nih.govnih.govgoogle.comrsc.org. Impurities can impact the reaction and the properties of the final iron oxide nanoparticles nih.gov.

Washing steps are commonly employed to remove unwanted soluble salts and unreacted starting materials worldscientific.comgoogle.comacs.orgnih.gov. For example, after the reaction between iron chloride and sodium oleate, the organic phase containing the iron oleate is washed multiple times with deionized water to remove by-products like NaCl worldscientific.comacs.orgnih.gov. Using a separatory funnel to separate the organic and aqueous layers is a standard technique worldscientific.comacs.orgnih.gov.

Drying the organic layer after washing helps remove residual water worldscientific.com. Evaporation is then used to remove the solvent, leaving behind the iron oleate complex worldscientific.comgoogle.com. Further purification steps, such as mixing the product with a polar solvent to yield a solid complex, can also be employed google.comgoogle.com.

The presence of impurities like sodium oleate in the iron oleate precursor has been shown to influence the resulting iron oxide nanostructures, potentially leading to core-shell formations nih.gov. Therefore, effective purification is necessary, especially for applications requiring phase-pure nanoparticles nih.gov. Controlling the reaction environment, such as performing the synthesis under an inert atmosphere like argon, can also help prevent unwanted oxidation and control the composition of the resulting nanoparticles worldscientific.comjkcs.or.krrsc.orgmdpi.com. Removing water and oxygen from the system at low temperatures can minimize uncontrolled side reactions acs.org.

Advanced Characterization of Ferric Oleate Complexes

Spectroscopic Analysis of Ferric Oleate (B1233923) Structure and Bonding

Spectroscopy plays a vital role in elucidating the molecular structure and bonding characteristics of ferric oleate, particularly the interaction between the iron center and the carboxylate ligands.

Fourier Transform Infrared (FTIR) and Infrared (IR) Spectroscopy for Metal-Carboxylate Binding Modes

FTIR and IR spectroscopy are widely used to investigate the metal-carboxylate binding modes in this compound. The carboxylate group can interact with metal cations in several ways: ionic, unidentate, bidentate, and bridging. nih.govacs.org911metallurgist.comrsc.org The specific binding mode can be determined by analyzing the position and separation of the symmetric (νs(COO⁻)) and asymmetric (νas(COO⁻)) stretching vibrations of the carboxylate group in the IR spectrum. nih.govacs.org911metallurgist.comresearchgate.net

For ionic interactions, the carboxylate ion has a symmetrical structure, and the two oxygen atoms are equally associated with the metal cation. 911metallurgist.com Characteristic bands for ionic carboxylates are typically in the range of 1510-1650 cm⁻¹ for the asymmetrical vibration and 1280-1400 cm⁻¹ for the symmetrical vibration. 911metallurgist.com For example, sodium oleate shows symmetrical and asymmetrical bands at approximately 1440 and 1560 cm⁻¹, respectively. 911metallurgist.com

In unidentate coordination, only one oxygen atom is coordinated to the metal, leading to lower symmetry and a larger separation (Δν = νas - νs) between the asymmetric and symmetric stretching frequencies (typically 200-300 cm⁻¹). 911metallurgist.com These frequencies are closer to the C=O (~1700 cm⁻¹) and C-O (~1400 cm⁻¹) vibrations in the carboxylic acid form. 911metallurgist.com

Bidentate and bridging modes are commonly observed in metal carboxylates. nih.govacs.org In the bidentate mode, both oxygen atoms coordinate to the same metal center, resulting in a smaller separation between the asymmetric and symmetric vibrations (Δν < 110 cm⁻¹). nih.govacs.orgresearchgate.net For instance, a bidentate carboxylate might show an asymmetrical vibration at 1550 cm⁻¹ and a symmetrical vibration at 1456 cm⁻¹, with a Δν of 94 cm⁻¹. 911metallurgist.com

In the bridging mode, the carboxylate group bridges two or more metal centers. nih.govacs.org911metallurgist.comresearchgate.net This mode typically exhibits a Δν in the range of 140-200 cm⁻¹. nih.govacs.orgresearchgate.net Studies on iron oleate have identified peaks corresponding to both bridging and bidentate modes in the region between 1300 and 1800 cm⁻¹. nih.govacs.org For example, one study observed a bridging mode at 1592 cm⁻¹ (Δν ≈ 163 cm⁻¹) and a bidentate mode at 1514 cm⁻¹ (Δν ≈ 85 cm⁻¹) in a specific iron oleate precursor. acs.org Another study reported characteristic carboxylate peaks for an iron oleate complex at approximately 1437 cm⁻¹ (symmetrical) and 1562 cm⁻¹ (asymmetrical), with a Δν of 125 cm⁻¹, revealing bridging coordination. researchgate.net The presence of free oleic acid can also be detected by a carbonyl peak around 1710 cm⁻¹ in the IR spectrum. nih.govacs.orgnih.gov

The IR spectra can also provide information about the iron-oxo core in iron oleate clusters. For example, peaks in the region of 500-650 cm⁻¹ can indicate the net charge of the iron-oxo core. nih.govacs.org An all-Fe³⁺ core with D₃h symmetry is expected to show a peak around 610 cm⁻¹. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of elements within a material. For this compound, XPS can provide insights into the oxidation state of the iron ions. Studies using XPS on iron oleate complexes have been consistent with an all-Fe³⁺ core, even in complexes that might theoretically suggest a mixed valence state. nih.govacs.org XPS data can confirm the presence of expected elements like carbon, oxygen, and iron in iron oleate samples. iu.edu Deconvolution of high-resolution Fe 2p spectra allows for the identification of the specific iron oxidation state, with the Fe 2p₃/₂ peak for Fe(III) typically appearing in the range of 711.5-711.8 eV. iu.edu XPS can also be used to study the surface composition of iron oxide nanoparticles capped with oleic acid and how the oxidation state of iron changes upon thermal treatment. osti.gov

Mass Spectrometry (MALDI-MS, GC-MS) for Cluster Size and Molecular Weight Analysis

Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are valuable tools for analyzing the molecular composition, cluster size, and molecular weight of this compound complexes and their decomposition products.

MALDI-MS is particularly useful for investigating the cluster size and molecular weight of intact or fragmented metal-organic complexes with minimal fragmentation. nih.govacs.orgescholarship.org For this compound, MALDI-MS has been used to identify trinuclear iron-oxo clusters, such as Fe₃O(oleate)₆. nih.govacs.orgescholarship.org The molecular ion [Fe₃O(oleate)₆]⁺ has been observed at approximately 1872 Da. nih.govacs.orgescholarship.org Fragmentation peaks corresponding to the sequential loss of oleate ligands, such as [Fe₃O(oleate)₅]⁺ at 1570 Da and [Fe₃O(oleate)₄]⁺ at 1320 Da, further confirm the cluster assignment. nih.govacs.orgescholarship.org MALDI-MS can also be applied to study the growth mechanism of iron oxide nanoparticles from iron-oxo clusters. amazonaws.com

GC-MS is employed to analyze volatile compounds, including ligands and decomposition products. This technique can be used to monitor gaseous byproducts released during the thermal decomposition of iron oleate precursors. nih.govacs.org For instance, GC-MS experiments have shown the formation of aldehydes ranging from C₅ to C₉ during the heating of iron oleate with oleic acid, indicating redox activity of the iron-oxo cluster and ligand decomposition. nih.govacs.org

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the thermal stability, decomposition pathways, and phase transitions of this compound complexes.

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Ligand Loss

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is crucial for determining the thermal decomposition profile of this compound and quantifying the loss of ligands and other volatile components upon heating.

TGA curves of iron(III) oleate typically show distinct mass loss events corresponding to the dissociation and decomposition of the oleate ligands. nih.gov Multiple mass loss steps are often observed at different temperature ranges, reflecting the varying binding energies of the ligands to the iron center. nih.gov For example, studies have identified mass losses centered around 193.6°C, 260.4°C, and 330.5°C for purified iron(III) oleate, attributed to the sequential dissociation of oleate ligands. nih.gov The initial mass losses may be small, potentially due to the off-gassing of CO₂ produced during reactions like ketonic decarboxylation. nih.gov The remaining mass at higher temperatures (e.g., above 400°C) corresponds to the inorganic residue, such as iron oxide, plus any residual organic matter. nih.gov

TGA can also reveal the influence of factors like drying conditions and the presence of residual oleic acid or solvent on the thermal decomposition behavior of this compound. iu.edu Isothermal TGA experiments can provide information on the decomposition process at a constant temperature. amazonaws.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Decomposition Energies

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. This technique is used to identify thermal transitions such as melting, crystallization, glass transitions, and decomposition, as well as to quantify the associated energy changes (enthalpy). torontech.com

DSC analysis of this compound provides information about endothermic and exothermic events related to its thermal behavior. Endothermic events, characterized by heat absorption, can correspond to processes like melting or the dissociation of ligands. Exothermic events, involving heat release, might indicate decomposition or crystallization.

Studies on iron(III) oleate using DSC have revealed endothermic events corresponding to the sequential decomposition of the complex. nih.govresearchgate.net For instance, two endothermic events around 165°C and 240°C have been observed, which correlate with the mass loss events seen in TGA and are attributed to ligand dissociation. nih.govresearchgate.net The temperature separation between thermal transitions observed in DSC traces can potentially predict aspects of nanoparticle formation during thermal decomposition. iu.edu DSC can also be used to study the thermal decomposition of related oleate compounds, such as ozonized ethyl oleate. researchgate.net

Elemental Composition and Stoichiometry Determination

Determining the elemental composition and stoichiometry of this compound complexes provides fundamental information about their chemical makeup and the ratio of iron to oleate ligands.

Elemental Analysis (EA) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Elemental Analysis (EA) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are key techniques used to quantify the elemental composition of this compound. EA typically determines the percentages of carbon (C) and hydrogen (H), while ICP-MS is used to ascertain the iron (Fe) content. nih.gov

Studies have shown that the composition of as-synthesized iron oleate can include a significant fraction of oleic acid, which acts as a modifier and stabilizer during subsequent nanoparticle formation. iu.edu The presence of this residual oleic acid can affect the stoichiometry determined by techniques like EA and ICP-MS. acs.org For instance, one study on an iron oleate precursor (FeOl-1) determined its composition using EA for carbon and hydrogen and ICP-MS for iron, finding it matched the formula [Fe₃O(oleate)₆][oleate]·(oleic acid)₂·H₂O. acs.org, nih.gov However, this composition was noted to vary based on storage, reaction, and workup conditions. acs.org, nih.gov Another form of iron oleate (FeOl-2) analyzed by EA and ICP-MS showed an Fe:C ratio (1:18) lower than expected for Fe₃O(oleate)₆ (1:36), suggesting a loss or breakdown of oleate. nih.gov

These techniques, in combination with others like Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry (MS), help corroborate the proposed molecular structures and compositions of different iron oleate precursors. acs.org, nih.gov For example, elemental analysis data can closely match a solvated formula like Fe₃O(oleate)₆·3H₂O, supporting structural assignments made through other spectroscopic methods. acs.org

Here is a representative data table illustrating elemental analysis results for different iron oleate precursors:

PrecursorAnalytical MethodElementExperimental (%)Theoretical (%)Proposed Formula
FeOl-1EA (C, H), ICP-MS (Fe)C--[Fe₃O(oleate)₆][oleate]·(oleic acid)₂·H₂O acs.org, nih.gov
H--
Fe--
FeOl-2EA (C, H), ICP-MS (Fe)Fe:C Ratio1:18 nih.gov1:36 (for Fe₃O(oleate)₆) nih.gov-
FeOl-3EA (C, H), ICP-MS (Fe)-Closely matches solvated formula acs.org-Fe₃O(oleate)₆·3H₂O acs.org
Iron Oleate (synthesized in methanol)Elemental AnalysisC54.791 researchgate.net--
H8.644 researchgate.net--
Fe4.700 researchgate.net--

Structural Insights from Diffraction Techniques

Diffraction techniques, particularly X-ray Diffraction, provide valuable information about the crystalline nature and structural arrangement of this compound complexes and the materials synthesized from them.

X-ray Diffraction (XRD) for Crystalline Features of this compound Complexes

While this compound itself is often described as a complex or precursor that can be a viscous oil or waxy solid depending on its synthesis and purity, its crystalline features can be investigated using X-ray Diffraction (XRD). acs.org, alfa-chemistry.com XRD is more commonly applied to characterize the crystalline structure of the iron oxide nanoparticles produced from the thermal decomposition of this compound precursors. iu.edu, uenr.edu.gh, researchgate.net, mdpi.com, nih.gov, researchgate.net, balikesir.edu.tr, researchgate.net

However, the structure of the iron oleate precursor itself influences the resulting iron oxide nanoparticles' crystalline phases. iu.edu, researchgate.net The XRD patterns of iron oxide nanoparticles obtained from this compound precursors often show peaks corresponding to specific iron oxide phases like wüstite, spinel (magnetite or maghemite), or hematite (B75146), depending on the synthesis conditions. iu.edu, uenr.edu.gh, researchgate.net, mdpi.com, researchgate.net, rsc.org, researchgate.net The presence of a broad peak in the XRD pattern of samples containing oleate molecules can indicate their ordered nature. researchgate.net

While direct XRD data specifically detailing the crystalline features of pure this compound complexes (like unit cell parameters or space groups) were not extensively detailed for the precursor itself in the search results, the technique is fundamental in characterizing the crystalline products of its decomposition. The structural differences in the iron oleate precursor, potentially related to the presence of residual oleic acid or different coordination modes, can impact the nucleation and growth of the resulting crystalline iron oxide nanoparticles, influencing their size, shape, and phase purity. iu.edu, acs.org, researchgate.net, researchgate.net

Impact of Precursor Structure on Subsequent Material Synthesis

The structure and composition of the this compound precursor play a critical role in determining the characteristics of the materials synthesized from it, particularly iron oxide nanoparticles. rsc.org, rsc.org, google.com, researchgate.net, researchgate.net Iron oleate is a widely used precursor for the thermal decomposition synthesis of monodisperse iron oxide nanoparticles. google.com, rsc.org, acs.org, google.com, alfa-chemistry.com, nih.gov, nih.gov

Variations in the synthesis and workup of iron oleate can lead to differences in its structure and stoichiometry, which in turn affect the resulting nanoparticle properties. acs.org, researchgate.net For instance, the presence of residual oleic acid in the precursor can influence the decomposition process and act as a stabilizer during nanoparticle formation. iu.edu, researchgate.net The removal of this excess oleic acid through post-synthesis treatment can lead to a reorganization of the iron oleate complex and alter its thermal behavior, affecting the nucleation and growth temperatures of the iron oxide nanoparticles. iu.edu, researchgate.net, capes.gov.br This, in turn, impacts the particle size and size distribution. iu.edu, researchgate.net

Studies have shown that using well-defined iron oleate precursors with controlled stoichiometry can lead to more reproducible and predictable synthesis of iron oxide nanoparticles with tunable sizes and low size dispersity. acs.org The oxidation state and ligation of the iron in the precursor also significantly influence the morphology of the resulting nanocrystals. acs.org, researchgate.net For example, Fe(III) oleate precursors have been shown to yield highly crystalline, largely twin-free iron oxide nanocrystals, whereas the presence of other ligands like acetylacetonate (B107027) can lead to twinned structures. acs.org, researchgate.net

The reaction environment and the in situ formation of the iron oleate precursor can also affect the composition and shape of the resulting iron oxide nanoparticles. rsc.org The specific iron oleate complex structure determines the conditions for thermal decomposition, which dictates the nucleation and growth conditions and, consequently, the nanoparticle formation. iu.edu, researchgate.net

The ability to control the structure and composition of the iron oleate precursor is therefore essential for achieving precise control over the size, shape, crystal phase (e.g., magnetite, maghemite, wüstite), and magnetic properties of the synthesized iron oxide nanoparticles, which are important for various applications. iu.edu, rsc.org, acs.org, researchgate.net, mdpi.com, nih.gov, researchgate.net, rsc.org, balikesir.edu.tr, nih.gov

Thermal Decomposition Mechanisms and Kinetics of Ferric Oleate

Fundamental Decomposition Pathways

The initial stages of the synthesis are governed by the thermal degradation of the ferric oleate (B1233923) complex, which leads to the formation of active monomer species required for nanoparticle nucleation.

The thermal decomposition of the ferric oleate precursor, often represented as Fe(oleate)₃, commences with the cleavage of the metal-organic bonds between the iron center and the oleate ligands. This process is temperature-dependent and occurs in a stepwise manner. Thermogravimetric analysis (TGA) reveals distinct mass losses corresponding to the sequential dissociation of the oleate ligands. ericteeman.com The first two ligands, which are symmetrically bound, detach at lower temperatures, with events centered around 194°C and 260°C. ericteeman.com The third, more tightly and asymmetrically bound ligand, dissociates at a higher temperature, around 330°C. ericteeman.com

Studies suggest that the initial dissociation of one oleate ligand can occur at temperatures above 200°C. researchgate.net This initial ligand splitting is a crucial activation step, transforming the stable precursor into a more reactive species, Fe(oleate)₂, which is prone to aggregation and further transformation. researchgate.netacs.org The complete dissociation of the remaining two oleate ligands happens at temperatures exceeding 300°C. researchgate.net This multi-stage ligand dissociation highlights the varying bond energies within the precursor complex and dictates the temperature ranges required for initiating nanoparticle formation. ericteeman.comacs.org The cleavage of these bonds is fundamental, as it liberates the iron species that will ultimately form the nanoparticle core.

Following the initial ligand dissociation, the decomposition process does not immediately lead to the nucleation of iron oxide nanoparticles. acs.orgnih.gov Instead, evidence points to the formation of intermediate species. It has been proposed and confirmed through in situ studies that these intermediates are polyiron oxo clusters. acs.orgnih.gov These clusters serve as the actual monomers for the subsequent nucleation and growth phases. nih.gov

The transformation of the initial iron oleate complex into these polyiron oxo clusters occurs in a temperature range of approximately 210°C to 250°C. acs.orgnih.gov In situ infrared spectroscopy has identified the onset of signals from metal-binding carboxyl groups at around 210°C, suggesting the formation of an intermediate species well before the final reflux temperature is reached. acs.orgnih.gov These clusters represent a different precursor state, and their concentration builds up until it reaches a stable plateau, at which point the conditions for nucleation are met. acs.org The existence of this intermediate monomer state is a key feature of heat-up synthesis methods involving metal-oleate precursors. acs.orgnih.gov

Kinetics of Nanoparticle Formation from this compound Precursors

The kinetics of nanoparticle formation determine the final characteristics of the nanoparticles, such as their average size and size distribution. These kinetics are heavily influenced by several experimental parameters and can be understood through established theoretical models.

The formation of monodisperse nanoparticles from the decomposition of this compound is often explained by the LaMer model. researchgate.netresearchgate.net This model describes a process involving three stages:

Monomer Concentration Increase: As the this compound decomposes, the concentration of the active monomer (polyiron oxo clusters) in the solution increases, eventually reaching a state of supersaturation. researchgate.netrsc.org

Burst Nucleation: Once the monomer concentration surpasses a critical supersaturation level, a rapid and massive nucleation event, known as "burst nucleation," occurs. researchgate.netarxiv.orgresearchgate.net This creates a large number of small nuclei almost simultaneously, which rapidly reduces the monomer concentration below the critical level for further nucleation. arxiv.orgnih.gov

Diffusion-Controlled Growth: After the initial burst, the remaining monomers in the solution diffuse to the surface of the existing nuclei, causing them to grow. arxiv.org Because no new nuclei are formed, the existing particles grow uniformly, leading to a narrow size distribution. researchgate.netnih.gov

A phenomenon known as "size focusing" can further narrow the particle size distribution during the growth phase. Smaller particles have higher surface energy and grow faster than larger particles, allowing the smaller particles to "catch up" to the larger ones, resulting in a more uniform size distribution.

The temperature profile of the reaction, specifically the heating (ramp) rate and the final reflux temperature, plays a crucial role in controlling the nanoparticle synthesis. researchgate.netrsc.org

Temperature Ramp Rate: The rate at which the reaction mixture is heated to the final temperature significantly influences the final particle size. A systematic variation of the heating rate from 1°C/min to 30°C/min shows that lower heating rates lead to a strong increase in particle size, with nanoparticles larger than 20 nm being formed at slow rates. researchgate.net This is because a slow ramp rate allows more time for precursor decomposition and monomer formation before the nucleation temperature is reached, potentially leading to fewer, larger nuclei. Conversely, other studies have found that in certain solvent systems, changing the ramp rate between 1°C/min and 7°C/min did not produce a drastic change in size. rsc.org This indicates the effect is also dependent on other reaction components.

Reflux Temperature: The final synthesis temperature, or reflux temperature, also dictates the final particle size. Increasing the synthesis temperature generally results in larger particles. nih.gov For instance, in one study, heating iron oleate in 1-octadecene (B91540) to set points of 275°C, 290°C, and 320°C produced progressively larger nanoparticles. nih.gov The higher thermal energy at elevated temperatures enhances the decomposition rate and the diffusion of monomers, promoting particle growth.

ParameterConditionOutcomeSource
Heating Rate Low (e.g., 1-5 °C/min)Larger nanoparticle size (>20 nm) researchgate.net
Heating Rate High (e.g., 10-30 °C/min)Smaller nanoparticle size researchgate.net
Reflux Temperature Lower (e.g., 275-290°C)Smaller nanoparticles nih.gov
Reflux Temperature Higher (e.g., 320°C)Larger nanoparticles nih.govnih.gov

This is an interactive data table. You can sort and filter the data as needed.

Oleic acid acts not only as a ligand in the this compound precursor but also as a surfactant that stabilizes the growing nanoparticles. The concentration of free oleic acid and other surfactants in the reaction mixture has a profound impact on the reaction kinetics. nih.gov

Adding excess oleic acid to the precursor solution can delay the onset of nucleation. ericteeman.comnih.gov This delay occurs because the surfactant molecules adsorb onto the surface of the newly formed nuclei, stabilizing them and altering the energy barrier for nucleation and growth. acs.orgresearchgate.netnih.gov The concentration of the surfactant can be used to kinetically control the final size of the nanoparticles. ericteeman.comnih.gov Generally, a higher molar ratio of oleic acid to the iron precursor results in larger nanoparticles. nih.gov This is attributed to a slower nucleation rate and altered growth kinetics, allowing more monomer to be consumed by a smaller number of growing particles. However, there is often a trade-off, as very large quantities of excess surfactant can sometimes lead to a broader size distribution. nih.gov

Oleic Acid (OA) to Iron Precursor Molar RatioResulting Nanoparticle CharacteristicSource
Low (e.g., 1.5:1)Smaller final nanoparticle size (few nanometers) nih.gov
High (e.g., 2.5:1)Larger final nanoparticle size (>10 nm) nih.gov
Increasing ConcentrationDelayed nucleation event ericteeman.comnih.gov
Increasing ConcentrationAlters reaction kinetics to favor growth nih.govnih.gov

This is an interactive data table. You can sort and filter the data as needed.

Byproduct Formation and Redox Activity during Thermal Decomposition

The thermal decomposition of this compound is a complex process characterized by the formation of various byproducts and significant redox activity. These concurrent events are pivotal in determining the final composition, phase, and morphology of the resulting iron oxide nanoparticles. The decomposition of the oleate ligand and the reduction of the iron center are intrinsically linked, influencing the nucleation and growth environment of the nanoparticles.

Detailed studies have identified several byproducts that evolve during the high-temperature breakdown of the this compound complex. The process involves decarboxylation thermolysis, which is accompanied by the breaking of the FeO–C bonds. beilstein-journals.org This leads to the release of gaseous species such as carbon monoxide (CO) and carbon dioxide (CO2), which are likely the result of the partial combustion of organic components. beilstein-journals.orgericteeman.comnih.gov In addition to these, the decomposition can also yield hydrogen, higher ketones, and other hydrocarbons. beilstein-journals.org Gas chromatography-mass spectrometry (GC-MS) experiments have also been used to monitor for gaseous byproducts, such as aldehydes, that are released during the synthesis process. acs.org

Simultaneously with byproduct formation, significant redox reactions occur. The thermal decomposition of the iron oleate precursor generates a reducing environment. acs.org This environment facilitates the partial reduction of ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions, a critical step in the formation of mixed-valence iron oxides like magnetite (Fe₃O₄). beilstein-journals.org The extent of this reduction plays a crucial role in the phase purity of the final nanoparticles.

Often, the reducing conditions are such that the oxidation of Fe²⁺ is incomplete, leading to the formation of nanoparticles with a core-shell structure. acs.org This characteristic structure frequently consists of a wüstite (FeO) core, where iron is in the +2 oxidation state, surrounded by a magnetite (Fe₂⁺(Fe³⁺)₂O₄) or maghemite (γ-Fe₂O₃) shell. bohrium.comresearchgate.net The reaction atmosphere is a key parameter influencing this redox activity. For instance, conducting the decomposition under an inert atmosphere like argon can promote the formation of core-shell FeO@Fe₃₋ₓO₄ nanoparticles, whereas performing the synthesis in the presence of air can lead to a more oxidized spinel Fe₃₋ₓO₄ structure. rsc.org

The table below summarizes the key byproducts and redox-related products formed during the thermal decomposition of this compound.

Table 1: Byproducts and Redox Products of this compound Thermal Decomposition

Category Product Chemical Formula Notes
Gaseous Byproducts Carbon Dioxide CO₂ Formed via ketonic decarboxylation and partial combustion of organics. beilstein-journals.orgericteeman.com
Carbon Monoxide CO Results from partial combustion and decomposition reactions. beilstein-journals.orgnih.gov
Aldehydes R-CHO Detected as gaseous byproducts during precursor reactions. acs.org
Hydrogen H₂ Released during thermolysis. beilstein-journals.org
Hydrocarbons CₓHᵧ Various hydrocarbon chains released during decomposition. beilstein-journals.org
Higher Ketones R-CO-R' Formed during decarboxylation thermolysis. beilstein-journals.org
Redox-Related Iron Oxides Wüstite FeO Often forms the core of nanoparticles due to the reducing environment. acs.orgbohrium.comresearchgate.net
Magnetite Fe₃O₄ A mixed-valence (Fe²⁺, Fe³⁺) oxide, a common product of the decomposition. bohrium.comresearchgate.netnih.gov

Applications of Ferric Oleate in Nanomaterials Synthesis

Synthesis of Iron Oxide Nanoparticles

Thermal decomposition is a widely employed technique for producing colloidal nanoparticles, and complexes formed from transition metals and the oleate (B1233923) anion are common precursors for metal oxide and metal ferrite (B1171679) materials. nih.gov Iron oleate is considered a highly successful precursor for iron oxide nanoparticle synthesis, offering control over size and shape. nih.govacs.org

Production of Magnetite (Fe₃O₄) and Maghemite (γ-Fe₂O₃) Nanoparticles

Ferric oleate is frequently used as a precursor for the synthesis of magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) nanoparticles through thermal decomposition methods. nih.govacs.orgresearchgate.netnih.gov The thermal decomposition of iron oleate complex can yield Fe₃O₄ nanoparticles. researchgate.net For instance, Fe₃O₄ nanoparticles have been synthesized by heating an iron oleate complex in a solution containing octadecene (ODE) and trioctylamine (B72094) (TOA). researchgate.net Another approach involves the thermal decomposition of iron(III) oleate in a high-boiling point organic solvent in the presence of oleic acid. nih.govbeilstein-journals.org

Phase purity is a critical aspect of iron oxide nanoparticle synthesis. While thermal decomposition of iron(III) oleate can directly yield magnetite, post-synthesis oxidation steps or careful control of oxygen availability during synthesis can be employed to ensure the formation of phase-pure magnetite or maghemite. nih.govwashington.edu For example, introducing a stream of oxygen in nitrogen during the reflux stage of the synthesis from an iron oleate precursor can help ensure magnetite phase purity. acs.org Raman spectroscopy has indicated that nanoparticles synthesized from iron(III) oleate can be characteristic of magnetite, even shortly after nucleation. nih.gov Oxidation of as-synthesized magnetite particles can lead to the formation of maghemite. nih.gov

Control of Nanoparticle Crystallinity and Phase Purity

Controlling the crystallinity and phase purity of iron oxide nanoparticles synthesized from this compound is crucial for their functional properties. The thermal decomposition method generally allows for the production of highly crystalline nanoparticles compared to some other methods like coprecipitation. mdpi.comijcce.ac.ir

Parameters such as reaction temperature, time, and the presence of specific ligands or surfactants significantly influence the resulting crystalline phase and its purity. researchgate.netmdpi.comnih.gov For instance, the use of oleic acid as a surfactant during the thermal decomposition of iron oleate in a high-boiling-point solvent is a common method for obtaining magnetite nanoparticles. beilstein-journals.org The influence of the iron oleate synthesis procedure on the quality of the resulting nanoparticles has been examined, suggesting that the structure of the iron oleate itself can impact nanoparticle formation. washington.edu

The presence of impurities or variations in the synthesis procedure can affect the phase. For example, the addition of sodium oleate to iron oleate has been shown to produce wüstite-magnetite core-shell nanocubes, which may not be desirable for applications requiring phase-pure spherical nanoparticles. nih.gov Careful control of the synthesis parameters and precursor purity is essential for achieving desired crystallinity and phase purity.

Tunable Size and Shape Control of Iron Oxide Nanostructures (Spherical, Cubic, Rod-like, Concave)

A key advantage of using this compound in thermal decomposition synthesis is the ability to tune the size and shape of the resulting iron oxide nanostructures. nih.govacs.orgresearchgate.netnih.gov By adjusting synthesis parameters such as reaction time, temperature, precursor concentration, and the ratio and type of surfactants and solvents, various morphologies can be achieved. researchgate.netmdpi.comnih.govresearchgate.net

ParameterInfluence on Size and ShapeSource(s)
Reaction TemperatureAffects particle size and shape; higher temperatures can lead to larger particles and influence morphology. researchgate.netmdpi.comnih.gov
Reaction TimeInfluences particle growth and can affect final size. researchgate.netmdpi.com
Precursor ConcentrationCan impact nucleation and growth rates, affecting size and size distribution. researchgate.netresearchgate.net
Surfactant Ratio/TypeCrucial for controlling shape by selectively binding to different crystal facets; influences size and size distribution. researchgate.netbeilstein-journals.orgresearchgate.netunizar.es
Solvent ChoiceAffects reaction temperature and kinetics, influencing size and morphology. mdpi.comnih.gov
Heating RateCan influence the kinetic separation between nucleation and growth, affecting particle size and size distribution. researchgate.net

Monodisperse iron oxide nanoparticles with tunable sizes have been synthesized by the thermal decomposition of iron oleate. researchgate.netnih.gov For instance, tunable sizes ranging from 4 to 16 nm with low size dispersity have been reported using well-defined iron oleate precursors. nih.govacs.org The size of Fe₃O₄ nanoparticles has been adjusted to less than 20 nm in average diameter under optimal preparation conditions by controlling reaction time, temperature, complex concentration, and the ratio of TOA and ODE. researchgate.net

Beyond spherical nanoparticles, this compound can be used to synthesize other shapes. The nature of surfactants has been demonstrated to determine the final morphology. unizar.es For example, the addition of sodium or potassium oleate can lead to cubic nanocrystals, while using oleic acid or dibutylammonium oleate can result in spherical nanoparticles. unizar.es This suggests that selective adhesion of surfactants to specific crystal facets influences the growth rate and thus the final shape. Controlled synthesis of iron oxide nanoplates and nanoflowers using iron oleate hexane (B92381) solution as a precursor has also been reported, with the amount of trioctylphosphine (B1581425) oxide (TOPO) and reaction temperature being key factors. rsc.org

Synthesis of Other Iron-Based Nanomaterials

While primarily known for its role in iron oxide nanoparticle synthesis, this compound's potential in fabricating other iron-based nanomaterials is an area of exploration.

Fabrication of Iron Phosphide (B1233454) Nanoparticles

The search results mention the synthesis of iron phosphide nanoparticles, but the direct use of this compound as the iron precursor for this specific synthesis is not explicitly detailed in the provided snippets. americanelements.comwikipedia.orgcenmed.comnih.govuni.luacs.org Synthetic approaches for producing iron phosphide (FeP) nanomaterials include high-temperature annealing of organometallic and solid-state precursors, solvothermal reactions, and the decomposition of single-source precursors, often using different iron sources like Fe(CO)₅ or Fe(acac)₃ with phosphorus sources like tri-n-octylphosphine (TOP). acs.org While iron-based catalysts, including iron phosphide nanoparticles, are recognized for their potential, the provided information does not directly link this compound as the iron precursor in the synthesis methods described for iron phosphide nanoparticles. researchgate.netacs.org

Reproducibility and Scalability Considerations in Nanomaterial Production

Reproducibility and scalability are significant challenges in the synthesis of nanomaterials, including those derived from this compound. nih.govacs.orgmdpi.comresearchgate.netrsc.org Issues with reproducibility and versatility in iron oleate-based syntheses have been attributed, in large part, to the mutable nature of its structure and stoichiometry. nih.govacs.orgresearchgate.net The formulation of iron oleate precursors can be highly sensitive to minor variations in synthesis, as they can retain water, oleic acid, and other byproducts, impacting the resulting nanoparticle properties. nih.govresearchgate.net

The increasing demand for magnetic iron oxide nanoparticles in applications like biomedicine necessitates efficient and scalable production methods. researchgate.net While thermal decomposition offers excellent control over particle properties, its batch-operation nature can restrict scale-up. researchgate.net Efforts to address scalability include semi-continuous thermal decomposition by slowly injecting the precursor. researchgate.net

Developing well-defined iron oleate precursor materials that can be prepared in a controlled and reproducible way is crucial. google.comgoogle.com Characterizing new forms of iron oleate precursors that can be isolated in large quantities, show long-term stability, and have well-defined stoichiometry can lead to reproducible and predictable reactivity in nanoparticle synthesis. nih.govacs.org Synthesis with such precursors has been shown to produce iron oxide nanoparticles with low size dispersity. nih.govacs.org

Variations in synthesis parameters, even seemingly minor ones, can lead to differences in nanoparticle size, polydispersity, and shape, highlighting the importance of precisely controlled protocols for reproducibility. rsc.org Despite these challenges, iron oleate remains a popular precursor due to its ability to be made on a large scale and its versatility in producing particles of various sizes and shapes. nih.gov

Interfacial Chemistry and Self Assembly Phenomena Involving Ferric Oleate

Adsorption Mechanisms of Oleate (B1233923) on Iron-Containing Surfaces

The adsorption of oleate species on iron-containing surfaces is a critical aspect of interfacial chemistry involving ferric oleate. This process is influenced by the mineral type, pH, and the specific oleate species present in solution.

Molecular-Level Interactions on Hematite (B75146), Siderite, and Cassiterite Surfaces

Studies employing techniques such as infrared (IR) spectroscopy, zeta potential measurements, X-ray photoelectron spectroscopy (XPS), and Density Functional Theory (DFT) calculations have provided insights into the molecular-level interactions of oleate on various iron-containing mineral surfaces, including hematite, siderite, and cassiterite.

On hematite (α-Fe₂O₃) surfaces, the adsorption of oleate can involve both chemisorption and physisorption mechanisms, depending on the pH conditions. Chemisorption is often considered the dominant mechanism, particularly in neutral to alkaline pH regions, leading to the formation of this compound species on the surface. researchgate.netresearchgate.net The interaction can involve the formation of a ferric-carboxylate species through the oleate's polar head, potentially with additional interaction involving the pi electrons of the double bond, allowing for a two-point attachment that creates a hydrophobic patch. columbia.edu The adsorption of oleate on hematite surfaces has been shown to be pH-dependent, with maximum recovery in flotation studies observed around pH 9. researchgate.net

For siderite (FeCO₃), chemisorption of oleate species has also been detected. researchgate.net Research indicates that a strong chemical bond forms as the carboxylate ion (RCOO⁻) directly interacts with the iron in siderite. researchgate.net This interaction can lead to the bending and interweaving of the carbon chains, forming a hydrophobic layer on the siderite surface. researchgate.net

On cassiterite (SnO₂), while not an iron oxide, studies on oleate adsorption provide comparative insights into metal-oleate interactions. DFT calculations suggest that oleate ions can chemically adsorb on cassiterite surfaces, specifically on the (110) and (100) planes. mdpi.com The adsorption on the (110) plane is found to be stronger, with calculated interaction energies significantly more negative than those for OH⁻ and H₂O, indicating that oleate can replace adsorbed water and hydroxyl ions. mdpi.com The bonding involves the oxygen atoms of the oleate ions bonding with surface Sn atoms, forming a chelating ring. mdpi.com Mulliken population calculations and electron density difference analysis suggest that electrons transfer from surface Sn atoms to the oxygen atoms of the oleate's carboxyl groups, forming bonds with low covalency. mdpi.com

Data from DFT calculations on oleate adsorption energies on cassiterite surfaces highlight the differences in interaction strength depending on the crystallographic plane:

Surface PlaneAdsorption Energy (kJ/mol)
(110)-244.70 mdpi.com
(100)-195.29 mdpi.com

Chemisorption vs. This compound Formation at Interfaces

A key distinction exists between the chemisorption of oleate species onto an iron-containing surface and the bulk precipitation or formation of this compound as a separate phase. While chemisorption involves the formation of direct chemical bonds between oleate ions and surface metal atoms, the formation of this compound precipitate can occur when the solubility product of this compound is exceeded in the solution near the mineral surface. columbia.edumdpi.com

Infrared studies have shown that the IR spectra of chemisorbed oleate on hematite surfaces are different from that of bulk this compound, suggesting that chemisorption does not necessarily result in the formation of bulk this compound on the mineral surface. mdpi.com However, the stability of this compound on the surface of iron oxide minerals is considered a significant requirement for processes like flotation. researchgate.netunisa.edu.au The formation of insoluble or colloidal oleate species, including this compound precipitates, can play a role in the adsorption process, particularly under certain pH conditions. columbia.eduunisa.edu.au The solubility product of this compound is relatively low, indicating that precipitation can occur at quite low concentrations of ferric ions and oleate ions. mdpi.com

Role of this compound in Nanoparticle Stabilization and Dispersion

This compound, or more broadly, oleate ligands derived from this compound precursors, plays a crucial role in the stabilization and dispersion of iron oxide nanoparticles. During the synthesis of iron oxide nanoparticles, particularly via thermal decomposition methods using iron oleate as a precursor, oleate molecules cap the surface of the growing nanoparticles. benthamopen.comnih.govrsc.orgtandfonline.com

This capping layer of oleate molecules provides steric repulsion between nanoparticles, preventing aggregation and promoting their dispersion in various solvents, particularly non-polar organic solvents like toluene (B28343) and hexane (B92381) due to the long hydrophobic tail of the oleate ligand. nih.govconicet.gov.arresearchgate.netpsu.edu The oleate layer can form a dense protective monolayer on the nanoparticle surface, contributing to the stability and monodispersity of the particles. psu.edu The presence of oleate ligands on the surface of magnetic nanoparticles also influences their behavior in dispersions and their ability to be assembled into ordered structures. benthamopen.com

The effectiveness of oleate in stabilizing iron oxide nanoparticles can be influenced by factors such as the concentration of oleic acid or sodium oleate used during synthesis and the purity of the reagents. nih.govtandfonline.com The oleate coating is essential for obtaining stable, non-aggregated nanoparticles that can serve as building blocks for self-assembly. benthamopen.comuni-bayreuth.de

Self-Assembly of Nanoparticles Derived from this compound Precursors

Iron oxide nanoparticles synthesized using this compound precursors, often capped with oleate ligands, are widely used as building blocks for creating ordered nanostructures through self-assembly processes. The oleate capping layer mediates the interactions between nanoparticles, influencing their packing and the resulting superlattice structures.

Evaporation-Induced Self-Assembly

Evaporation-induced self-assembly is a common technique used to organize oleate-capped iron oxide nanoparticles into ordered arrays and mesocrystals. diva-portal.orgdiva-portal.orgresearchgate.netacs.org As the solvent evaporates from a dispersion of nanoparticles, the local concentration of particles increases, leading to their assembly into ordered structures.

Studies using techniques like time-resolved small-angle X-ray scattering (SAXS) and video microscopy have provided insights into the dynamics of this process. diva-portal.orgdiva-portal.orgresearchgate.netnih.gov The self-assembly process can be influenced by factors such as the particle concentration, the rate of evaporation, and the shape of the nanoparticles. nih.govdiva-portal.orgdiva-portal.org For example, controlling the solvent evaporation rate can impact the resulting array morphology, with diffusion-driven assembly at lower evaporation rates leading to large mesocrystals with well-defined morphologies. diva-portal.org

The oleate capping layer plays a crucial role in facilitating the controlled packing of nanoparticles during evaporation. The interdigitation of oleate chains from adjacent nanoparticles can contribute to the stability of the assembled structures. The shape of the nanoparticles, such as nanocubes, also influences the packing arrangements in the resulting superlattices. diva-portal.orgacs.orgnih.gov

Research has also explored evaporation-driven poor-solvent enrichment (EDPSE) as a method to induce self-assembly, where an increasing polarity of the solvent mixture drives the process. diva-portal.org This approach can lead to the fabrication of larger mesocrystals with higher crystalline quality compared to single-solvent methods. diva-portal.org

Magnetic Field-Induced Assembly of Oriented Superlattices

Superparamagnetic iron oxide nanoparticles, often synthesized using this compound precursors and capped with oleate, can be directed to assemble into oriented superlattices through the application of external magnetic fields. nih.govpnas.orgacs.orgpnas.org The magnetic dipole interactions between the nanoparticles, induced by the external field, can overcome other interparticle forces and guide the assembly process.

Applying a magnetic field during the drying-mediated self-assembly process can promote the formation of well-ordered mesocrystals with both translational and orientational order. acs.orgpnas.orgpnas.org The magnetic field can induce the alignment of nanoparticles, leading to the formation of anisotropic structures. diva-portal.orgnih.gov

The strength and duration of the applied magnetic field, as well as the particle concentration, can influence the characteristics and dimensions of the resulting superlattice structures. pnas.orgpnas.org For instance, applying a magnetic field perpendicular to the substrate surface during the initial phase of drying can lead to the formation of large and highly oriented thin arrays. pnas.orgpnas.org Slow drying under a constant magnetic field can result in micrometer-sized and thick three-dimensional mesocrystals. pnas.org

The self-assembly process induced by magnetic fields can involve a two-stage mechanism, where initial cuboidal mesocrystals form through evaporation-driven assembly, followed by their alignment and assembly into fibers along the magnetic field lines. diva-portal.orgacs.org The competition between anisotropic interactions, such as particle shape-induced alignment and magnetic dipole-driven alignment, can control the specific ordering of nanoparticles in the assembled structures. nih.govacs.org

Data from studies on magnetic field-induced assembly highlight the ability to control the resulting structures:

Assembly MethodResulting Structure Characteristics
Drying-mediated self-assembly (no field)Ordered nanoparticle assemblies, mesocrystals acs.org
Short-time exposure to perpendicular magnetic fieldLarge, highly oriented thin arrays pnas.orgpnas.org
Slow drying under constant magnetic fieldMicrometer-sized, thick three-dimensional mesocrystals pnas.org
Magnetic field-assisted assembly of nanocubesThree-dimensional (3D) cuboid mesocrystals nih.govacs.org

Formation of Mesocrystals and Higher-Order Structures

This compound is frequently employed as a precursor in the synthesis of iron oxide nanocrystals, which serve as building blocks for the formation of mesocrystals and other higher-order structures. nih.govresearchgate.net Mesocrystals are characterized by the crystallographic alignment of their constituent nanocrystals, exhibiting distinct physical and chemical properties compared to their bulk counterparts. nih.govresearchgate.netdiva-portal.org

The formation of these ordered structures is influenced by various factors, including the concentration of oleic acid and this compound, the heating rate during synthesis, and the presence of other surfactants. nih.govresearchgate.netacs.org For instance, studies have shown that the concentration of oleic acid primarily affects the shape of the resulting iron oxide nanocrystals, while the amount of this compound is critical for size variation. nih.govacs.org

The self-assembly of oleate-capped iron oxide nanocubes, synthesized using this compound as a precursor, can lead to the formation of highly ordered mesocrystals. rsc.org This process can be driven by controlled evaporation of the solvent. diva-portal.orgrsc.org The size and shape of the nanocubes, as well as the application of external fields like magnetic fields, can influence the resulting mesocrystal habit, leading to structures such as cuboid mesocrystals or one-dimensional mesocrystal fibers. researchgate.netdiva-portal.orgrsc.org

Research utilizing techniques like Grazing Incidence Small Angle X-ray Scattering (GISAXS) and Transmission Electron Microscopy (TEM) has provided insights into the 3D structure of these mesostructures and the arrangement of nanocubes within them. rsc.org The interparticle distances within the mesocrystals can be related to the conformation and interdigitation of the oleic acid molecules capping the nanocrystals. rsc.org

Data on the influence of this compound and oleic acid concentrations on the size of iron oxide nanocrystals highlights the importance of precursor ratios in controlling the dimensions of the building blocks for mesocrystal assembly. For example, increasing the this compound concentration has been observed to increase the size of cubic iron oxide nanocrystals. nih.gov

This compound Concentration (mmol)Oleic Acid Concentration (mmol)Nanocrystal Size (nm)Nanocrystal Shape
2.12.411.0 ± 0.7Cubic
2.42.412.9 ± 1.8Cubic
2.10.8~11Cubic
2.40.8Increased size and particle size distribution broadeningCubic

Note: Data extracted from search result nih.gov. These values are representative and can vary based on other synthesis parameters.

The formation of mesocrystals can occur through a nonclassical pathway involving the attachment of crystallographically aligned primary particles, which then grow through sintering. nih.gov The solvent and surfactant used in the synthesis play key roles in this process. nih.gov

Role of Vesicular Mesophases in Nucleation and Self-Assembly

Vesicular mesophases, which are self-assembled structures formed by amphiphilic molecules like oleate ligands, can play a crucial role in the nucleation and self-assembly processes involving this compound, particularly in the context of nanoparticle formation. rsc.orgresearchgate.netrsc.orgresearchgate.net

Studies using in situ liquid phase transmission electron microscopy (IL-TEM) have revealed that prior to the nucleation of iron oxide nanoparticles from iron oleate precursors in organic solvents, vesicular assemblies can spontaneously form. rsc.orgresearchgate.netrsc.org These vesicles are believed to be composed of iron polycation-based precursors sandwiched between layers of the oleate ligands. rsc.orgresearchgate.net

Crucially, the nucleation of iron oxide nanoparticles has been observed to occur specifically within the walls of these vesicular structures, rather than in the core. rsc.orgresearchgate.netrsc.org This suggests that the vesicular mesophase acts as a soft template, confining the iron cations and facilitating the nucleation process within the bilayer walls. rsc.orgrsc.org

The formation of these self-assembled structures in organic media can lead to closed spherical entities with iron cations segregated within their walls. rsc.org As the inorganic nuclei grow within the vesicle walls, the vesicles can become destabilized and eventually collapse, releasing the nuclei into the surrounding medium. rsc.orgrsc.org These released nuclei can then further aggregate and form larger nanoparticles. rsc.org

This mechanism points to a two-step pre-nucleation/nucleation process where the self-organization of iron precursors into vesicular mesophases precedes and directs the nucleation event. rsc.orgrsc.org The decomposition process of iron complexes with long-chain oleate ligands is prone to self-assembly into layered mesophases, which can then evolve into vesicular structures. rsc.orgresearchgate.netrsc.org

The presence of oleic acid in the synthesis of iron oxide nanoparticles from this compound has also been noted to influence the decomposition process and act as a stabilizer during nanoparticle formation. iu.edu The structure of the iron oleate complex itself can determine the conditions of its thermal decomposition, impacting the nucleation and growth conditions and consequently affecting the size and size distribution of the resulting nanoparticles. iu.edu

The concept of surfactant-assisted cooperative self-assembly highlights how amphiphilic surfactants can form nanocompartments like micelles, emulsions, and mesophases in which nanoparticle self-assembly or growth is confined. nih.gov While some studies discuss the formation of vesicle-like iron oxide nanostructures by adding extra sodium oleate, the underlying principle of self-assembled structures templating nanoparticle formation is relevant to the role of vesicular mesophases formed by this compound precursors. nih.gov

Catalytic Applications of Ferric Oleate and Its Derivatives

Homogeneous Catalysis in Hydrocarbon Upgrading

The oil-soluble nature of ferric oleate (B1233923) makes it a suitable homogeneous catalyst for reactions involving hydrocarbons, facilitating good dispersion and interaction within the oil matrix. d-nb.infomdpi.com

Aquathermolysis of Heavy Crude Oil

Aquathermolysis is a process involving the reaction of heavy crude oil with steam at elevated temperatures to reduce its viscosity and improve its flow properties. Ferric oleate has been investigated as a catalyst for this process. Studies have shown that this compound is effective in the aquathermolysis of heavy oil, leading to a significant reduction in viscosity. d-nb.infomdpi.com For instance, in the aquathermolysis of Shengli heavy oil, this compound achieved a viscosity reduction rate of up to 86.1%. d-nb.infomdpi.com The catalytic activity of this compound in aquathermolysis is attributed to its ability to promote the cracking of heavy oil components, increasing the content of light fractions and decreasing the content of resins, nitrogen, and sulfur. d-nb.info The addition of hydrogen donors like methanol (B129727) can further enhance the viscosity reduction rate in Fe(III) oleate-catalyzed aquathermolysis. mdpi.com

Heavy Oil SampleCatalystHydrogen DonorTemperature (°C)Viscosity Reduction Rate (%)Reference
ShengliThis compoundNoneLower TempUp to 86.1 d-nb.infomdpi.com
ShengliFe(III) OleateMethanolNot specified81.81 to 91.23 mdpi.com

Catalytic Oxidation Processes in Heavy Oil Modification

This compound has also been employed in catalytic oxidation processes aimed at modifying heavy oil. These processes typically occur at lower temperatures compared to high-temperature cracking methods. mdpi.com this compound, along with other iron-based catalysts such as iron naphthenate, has been used in catalytic oxidation systems involving an oxidant and a proton donor. mdpi.comdntb.gov.ua These systems can lead to structural changes in heavy oil, reducing the content of heavy components like asphaltenes and increasing the proportion of lighter components. mdpi.com While this compound shows activity in these oxidation reactions, other iron complexes with different ligands, such as EDDHA–FeNa, have demonstrated higher viscosity reduction rates and greater asphaltene reduction in some studies. mdpi.com

CatalystOxidation Process Temperature (°C)Asphaltene Content Reduction (%)Viscosity Reduction Rate (%)Reference
This compound1401.775.38 mdpi.com
Iron Naphthenate1400.8175.59 mdpi.com
EDDHA–FeNa1403.9778.57 mdpi.comdntb.gov.ua

Comparison of this compound with Other Metal Oleate Catalysts in Catalysis

Comparisons have been made between the catalytic performance of this compound and other metal oleate catalysts in heavy oil upgrading processes. In the context of aquathermolysis, this compound has been found to be more efficient for heavy oil cracking and viscosity reduction compared to cobalt and nickel oleates. d-nb.infoalfa-chemistry.com Its superiority over oleic acid and inorganic ferric nitrate (B79036) in achieving high viscosity reduction rates has also been noted. d-nb.info While molybdenum oleate has also shown good catalytic effects in reducing the viscosity of heavy oil, this compound has demonstrated higher activity than nickel oleate or cobalt oleate in certain aquathermolysis studies at lower temperatures. d-nb.infomdpi.com

This compound as a Precursor for Active Catalytic Nanomaterials

This compound can serve as a valuable precursor for the synthesis of various iron-based nanomaterials, which can then be utilized as catalysts in different reactions.

Synthesis of Iron Phosphide (B1233454) Catalysts for Nitrile Hydrogenation

Iron phosphide nanoparticles have emerged as promising catalysts for liquid-phase hydrogenation reactions, including the hydrogenation of nitriles to primary amines. rsc.orgnih.gov Conventional synthesis methods for iron phosphides often involve highly toxic precursors. rsc.org However, iron carboxylates, including potentially this compound due to its oleate ligand structure, can be used as non-toxic and readily available iron precursors for the synthesis of iron phosphide nanoparticles under mild solvothermal conditions. rsc.org This green synthesis approach allows for control over particle size and phase formation, leading to catalytically active iron phosphide nanoparticles, such as the Fe₂P phase, which have shown high activity in the liquid-phase hydrogenation of nitriles. rsc.orgnih.gov These iron phosphide nanocrystals exhibit air stability and can be supported on materials like TiO₂, further enhancing their catalytic activity and reusability in nitrile hydrogenation. nih.gov

Computational and Theoretical Studies of Ferric Oleate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of ferric oleate (B1233923), DFT has been applied to study its interactions with surfaces and predict its electronic properties.

Molecular Modeling of Oleate Adsorption on Iron-Containing Minerals

Molecular modeling, often employing DFT, has been used to study the adsorption of oleate species on the surfaces of iron-containing minerals. This is particularly relevant in applications like mineral flotation, where the interaction between collectors like oleate and mineral surfaces dictates separation efficiency. Studies have investigated the adsorption of oleate on various iron oxides, including hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄). iaea.orgacs.org

DFT calculations have shown that oleate can adsorb on iron-containing mineral surfaces through chemical interactions. For instance, studies on siderite (FeCO₃) have indicated that oleate can adsorb on the siderite (101) surface with a calculated interaction energy of -360.006 kJ/mol. mdpi.com This adsorption involves the formation of a covalent bond between oxygen atoms in the oleate molecule and iron atoms in the mineral lattice, accompanied by electron transfer. mdpi.com Similarly, investigations into the interaction of ferric ions with celestite (SrSO₄) surfaces, where iron contamination is common, have utilized DFT to understand the adsorption mechanism. mdpi.com These studies suggest that ferric ions can adsorb by complexing with oxygen atoms of surface hydroxyl groups, forming Fe-O-Fe complexes that increase reactive sites for collector adsorption. mdpi.comresearchgate.net

The adsorption behavior of oleate on different crystal facets of iron oxides has also been explored using DFT. For example, research on hematite (α-Fe₂O₃) has investigated the adsorption and dissociation of surfactant molecules, including those with carboxylic acid head groups similar to oleate, on the α-Fe₂O₃(0001) surface. acs.org These studies highlight strong chemisorption interactions and the stabilization of the adsorbed structure through the formation of surface hydroxyl groups. acs.org

Prediction of Interaction Energies and Electronic Structure

DFT calculations provide valuable data on the interaction energies between oleate and mineral surfaces, which helps quantify the strength and nature of the adsorption. For the adsorption of oleate on the siderite (101) surface, the calculated interaction energy was -360.006 kJ/mol, indicating a strong interaction. mdpi.com Mulliken population calculations in this study revealed electron transfer from oxygen atoms in oleate to iron atoms in the siderite lattice, leading to changes in their valence electron configurations. mdpi.com

Furthermore, DFT allows for the analysis of the electronic structure of the interacting system, providing insights into the bonding mechanisms. By examining the density of states and electron density distribution, researchers can understand how orbitals interact and form chemical bonds upon adsorption. mdpi.comresearchgate.net For instance, studies on cassiterite (SnO₂) have used Mulliken population calculations and electron density difference analysis to show that oleate ions chemically adsorb on the (110) surface through ionic bonds, with electron transfer from Sn atoms to oxygen atoms of the carboxyl groups. mdpi.com

While some studies focus on the adsorption of oleate species or ferric ions on mineral surfaces, these computational techniques are directly applicable to understanding the interactions of the intact ferric oleate compound with surfaces or its internal electronic structure.

Theoretical Models for Nucleation and Growth Processes in this compound Thermal Decomposition

The thermal decomposition of this compound is a common method for synthesizing iron oxide nanoparticles. mdpi.comnih.gov Theoretical models for nucleation and growth processes are essential for understanding and controlling the size, shape, and morphology of the resulting nanoparticles. mdpi.comtandfonline.com

The nucleation and growth of nanoparticles from the thermal decomposition of iron-oleate complexes can proceed via different pathways depending on synthesis parameters, such as the presence and concentration of oleic acid. acs.org In the presence of excess oleic acid, the process can follow the LaMer model, characterized by a burst of nucleation followed by a separate growth phase under continuous monomer supply. acs.org This separation of nucleation and growth is crucial for controlling nanoparticle size and monodispersity. mdpi.comacs.org Conversely, in the absence of sufficient oleic acid, nucleation and growth may not be separated and can proceed continuously. acs.org

Theoretical models need to account for several mechanisms that influence nucleation and growth rates, including monomer formation, nucleation, growth, and Ostwald ripening. tandfonline.com The thermal decomposition reaction itself can involve complex, time-dependent monomer formation. tandfonline.com Simulations and studies have investigated the temperature ranges at which ligand dissociation and breakdown of the this compound complex occur, which are critical steps influencing the availability of monomers for nucleation and growth. nih.gov The concentration of excess surfactant (like oleic acid) plays a significant role, with higher concentrations delaying nucleation and slowing growth by coating particles and competing for attachment sites. nih.gov This allows for tuning particle size. nih.gov

While classical nucleation and growth models provide a framework, the actual processes can be more complex, sometimes involving mechanisms like size focusing due to non-linear growth or growth via coalescence, particularly in continuous synthesis methods. rsc.org

Simulation of Self-Assembly Mechanisms

This compound and iron oxide nanoparticles synthesized from this compound precursors can exhibit self-assembly behavior, forming ordered structures. tandfonline.comresearchgate.net Simulations, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are valuable tools for investigating the mechanisms driving these self-assembly processes. researchgate.netnih.gov

Molecular simulations can uncover the intricate details of additive adsorption and self-assembly at solid-liquid interfaces. researchgate.net In the context of iron oxide nanoparticles derived from this compound, simulations have been used to understand how factors like particle shape (e.g., cubic) and surface chemistry influence self-assembly properties. researchgate.net For example, Monte Carlo simulations have been employed to study the magnetic field-induced self-assembly of cubic magnetite nanoparticles, revealing the critical role of competition between different nanoscale forces in determining the resulting superstructures, such as filaments, helices, and C-shaped assemblies. researchgate.net

Simulations can also shed light on the formation of self-assembled monolayers (SAMs) on iron surfaces, which is relevant given the oleate component of this compound. Studies on the corrosion inhibition of iron by oleic imidazoline (B1206853) molecules, which share the oleate tail, have used atomistic simulations (quantum mechanics and molecular dynamics) to propose a SAM model. acs.orgosti.gov This model suggests that the molecules form a self-assembled monolayer on the iron oxide surface, acting as a hydrophobic barrier. acs.orgosti.gov While these studies focus on imidazolines, the principles of hydrophobic tail packing and head group interaction with the surface are relevant to understanding how oleate ligands associated with iron might influence surface interactions and potentially lead to ordered arrangements.

Simulating self-assembly processes, especially from solution with realistic concentrations, remains computationally challenging. researchgate.net However, the development of accurate force fields, sometimes parameterized using DFT calculations, is facilitating more realistic MD simulations of surfactant-iron oxide interfaces to study adsorption and self-assembly. amazonaws.com

Emerging Research Directions and Future Perspectives for Ferric Oleate

Addressing Reproducibility and Predictability Challenges in Synthesis

A primary challenge in the use of ferric oleate (B1233923) is the persistent issue with reproducibility and predictability in nanoparticle synthesis. acs.orgnih.gov This variability stems largely from the fact that "ferric oleate" is not a single, well-defined molecule but rather a complex and often mutable material. nih.govresearchgate.net Its structure, stoichiometry, ligation, and oxidation state are highly sensitive to minor variations in its preparation. nih.govacs.org

Key factors contributing to this lack of consistency include:

Undefined Stoichiometry : The term "metal oleate" rarely corresponds to a precise molecular formula, leading to uncertainty in metal-to-ligand ratios. nih.govacs.org

Presence of Impurities : The precursor often retains water, excess oleic acid, and other reaction byproducts from its synthesis, which can significantly affect the properties of the resulting nanoparticles. nih.govacs.org

Sensitivity to Synthesis Conditions : Small alterations to a synthetic protocol often require extensive re-optimization to achieve the desired outcome. acs.org The exact details of the precursor's synthesis and purification steps deeply affect the quality of the final nanoparticles. scispace.com

These inconsistencies present a significant hurdle to the predictable and scalable control over crucial nanoparticle characteristics such as size, morphology, and phase. nih.govacs.org Research efforts are therefore intensely focused on developing precursor materials with well-defined stoichiometry and stability to ensure consistent, sample-to-sample results. nih.govnih.gov

Development of Advanced In-Situ Monitoring Techniques for Reaction Progress

To overcome the challenges of reproducibility, researchers are developing advanced techniques to monitor the synthesis of nanoparticles from this compound in real time. Traditional methods often lack the ability to track the rapid and complex processes occurring during thermal decomposition, especially in large-scale industrial applications. ethz.ch

Specialized in-situ techniques are providing unprecedented insight into the reaction progress:

X-ray Scattering : In-situ small and wide-angle X-ray scattering (SAXS/WAXS) allows for the high-time-resolution tracking of particle formation, kinetics, and precursor states. ethz.chacs.org

Spectroscopy : Techniques like Fourier-transform infrared spectroscopy (FTIR) can monitor the evolution of characteristic chemical bonds, tracking the consumption of the this compound precursor and the presence of oleic acid over time. ethz.ch

Magnetometry : Superconducting quantum interference device (SQUID) magnetometry has also been employed to study the reaction in situ. ethz.ch

More recently, a simpler and more accessible in-situ marker has been developed based on monitoring the reaction temperature during reflux. A sudden temperature change has been shown to be a reliable indicator of particle formation, providing a robust and versatile method for optimizing synthesis without the need for complex equipment. ethz.ch This approach helps to unveil the underlying "chemically activated" burst nucleation mechanism, guiding the synthesis of highly uniform nanoparticles. ethz.ch

Elucidation of Complex Reaction Mechanisms and Intermediate Species

A deeper understanding of the complex reaction pathways involved in the thermal decomposition of this compound is crucial for gaining precise control over nanoparticle synthesis. The process is not a simple, single-step decomposition but involves multiple stages and the formation of various intermediate species. researchgate.netjkcs.or.kr

Thermal analysis techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and differential thermal analysis (DTA) have been instrumental in probing these mechanisms. jkcs.or.krnih.gov Research indicates a multi-step decomposition process:

Initial Dissociation : Upon heating to temperatures above 200°C, the this compound complex begins to dissociate, losing one of its oleate ligands. acs.orgresearchgate.net This leads to the formation of small nuclei or clusters. researchgate.net

Final Decomposition : At higher temperatures, typically above 300°C, the remaining oleate ligands dissociate, leading to the growth of the iron oxide nanoparticles. researchgate.netjkcs.or.kr

The reaction environment itself contributes to the complexity. The decomposition of oleate ligands can generate byproducts such as CO and CO2 gases. nih.gov At high temperatures, these gases can create a reducing environment, leading to the partial reduction of Fe(III) to Fe(II). nih.govbeilstein-journals.org This can result in the formation of nanoparticles with mixed oxidation states or complex core-shell structures, such as a wüstite (FeO) core within a magnetite (Fe3O4) shell. nih.govresearchgate.net

StageApproximate TemperatureKey Events
Pre-Nucleation < 200°CThis compound complex is relatively stable. beilstein-journals.org
Nucleation > 200°CThe first oleate ligand dissociates from the this compound complex, forming initial nuclei. acs.orgresearchgate.net
Growth > 300°CThe remaining oleate ligands dissociate, and nanoparticle growth occurs. researchgate.net
Phase Formation High TemperatureReducing byproducts (e.g., CO) can form, influencing the final iron oxide phase (e.g., FeO, Fe3O4). nih.gov

Exploration of Novel this compound Precursor Formulations

In response to the reproducibility crisis stemming from ill-defined precursors, a significant research direction is the design and synthesis of novel, well-defined this compound formulations. nih.govgoogle.com The goal is to create stable, isolable starting materials with consistent stoichiometry that can be reliably used to produce nanoparticles with predictable properties. nih.govnih.gov

Recent breakthroughs have introduced new forms of solid iron oleate precursors that are more consistent than the traditional viscous oil. nih.govacs.org These include:

FeOl-2 : A fine, dark brown powder that is air-stable and can be synthesized with consistent stoichiometry. nih.govacs.org

FeOl-3 : A hard, waxy solid preparation. acs.org

These novel precursors have demonstrated long-term stability and can be isolated in large quantities, leading to reproducible and predictable reactivity. nih.govacs.orgnih.gov Syntheses using these materials have successfully produced iron oxide nanoparticles in a tunable size range of 4–16 nm with low size dispersity. nih.govnih.gov

Another innovative approach is the in situ generation of this compound within the reaction vessel, bypassing the need to synthesize and isolate the precursor separately. beilstein-journals.orgosti.gov This can be achieved by reacting an iron source, such as iron(III) acetylacetonate (B107027), with a higher carboxylic acid like oleic acid directly in the high-boiling-point solvent. beilstein-journals.org Additionally, methods to produce non-hydrate iron oleate complexes through the direct coordination of iron ions and carboxylic acids allow for better stoichiometric control by simply changing the molar ratio of the reactants. researchgate.net

Precursor TypeDescriptionKey Advantages
Traditional (FeOl-1) Viscous, dark red-brown oil. nih.govacs.orgWidely used and documented. nih.gov
Novel Powder (FeOl-2) Fine, dark brown, air-stable powder. nih.govacs.orgConsistent stoichiometry, long-term stability, improved reproducibility. nih.govacs.org
Novel Waxy Solid (FeOl-3) Hard, waxy brown solid. acs.orgCompositionally consistent, leads to low size dispersity nanoparticles. acs.org
In-situ Generated Formed directly in the reaction flask from an iron salt and oleic acid. beilstein-journals.orgosti.govSimplifies the overall process by removing a synthesis step. beilstein-journals.org
Non-hydrate Complex Prepared by direct coordination of iron ions and fatty acids. researchgate.netAllows for direct stoichiometric control of the precursor. researchgate.net

Tailoring this compound for Specific Nanomaterial Architectures and Functionalities

The versatility of this compound as a precursor allows for the deliberate tailoring of nanomaterial architectures and functionalities. By systematically adjusting synthesis parameters, researchers can control the size, shape, and composition of the resulting iron oxide nanoparticles with a high degree of precision. nih.gov

Control over nanoparticle morphology is achieved by manipulating several key variables:

Temperature and Time : The reaction temperature and reflux time are critical parameters for tuning nanoparticle size. nih.gov

Surfactants : The ratio of surfactants to the iron precursor is crucial. While oleic acid is commonly used to produce spherical particles, the addition of sodium oleate can be used to direct the growth of cubic nanoparticles. nih.govresearchgate.net

Heating Rate : The rate at which the reaction mixture is heated can influence the final particle size. researchgate.net

Precursor Chain Length : Using iron complexes with different fatty acid chain lengths (e.g., oleate C18 vs. dodecanoate C12) provides a method to accurately control the surface chemistry of the nanoparticles. researchgate.net

Beyond simple spheres and cubes, this compound-based systems are being used to create more complex nanostructures. Bimetallic oleate precursors, containing iron and another metal such as manganese, cobalt, or zinc, can be thermally decomposed to synthesize single-doped or multi-doped ferrite (B1171679) nanoparticles (e.g., MnxFe3-xO4). nih.gov This allows for the fine-tuning of magnetic properties. Furthermore, the precursor is suitable for creating core-shell architectures, which are important for a variety of applications. researchgate.netescholarship.org

Expanding Catalytic Applications and Understanding Structure-Activity Relationships

This compound is a key precursor for synthesizing iron oxide nanoparticles that serve as robust and efficient catalysts. nih.gov Iron-based nanocatalysts are highly attractive due to the natural abundance, low cost, and minimal environmental impact of iron. researchgate.net The nanoparticles produced via this compound decomposition have shown significant promise in various catalytic applications. nih.gov

A major focus of current research is to establish clear structure-activity relationships, which involves understanding how the physical and chemical properties of the nanoparticles influence their catalytic performance. Since the this compound thermal decomposition method allows for precise control over nanoparticle size, shape, and composition, it provides an ideal platform for these investigations. nih.gov

Q & A

Q. What experimental methods are recommended for synthesizing ferric oleate, and how can its purity be validated?

this compound is typically synthesized by reacting iron salts (e.g., FeCl₃) with oleic acid under controlled conditions. A validated protocol involves dissolving FeCl₃·6H₂O in ethanol and adding oleic acid dropwise at 60–80°C under nitrogen atmosphere to prevent oxidation . Post-synthesis, purity is confirmed via:

  • FT-IR spectroscopy : Peaks at 1592 cm⁻¹ (antisymmetric COO⁻ stretch) and 1458 cm⁻¹ (symmetric COO⁻ stretch) confirm carboxylate coordination. A peak at 1711 cm⁻¹ indicates residual oleic acid, requiring further purification .
  • Thermogravimetric analysis (TGA) : Mass loss at 150–354°C corresponds to ligand dissociation (oleate:Fe ratio ≈ 3:1). Residual mass should align with theoretical Fe content (~10.4 wt%) .
  • Elemental analysis (EA) : C/H ratios should match Fe(oleate)₃ stoichiometry (theoretical C: 69.2%, H: 10.1%) .

Q. How can researchers distinguish between monodentate, bidentate, or bridging coordination modes in this compound?

The coordination mode is determined using the frequency difference (Δν) between antisymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching vibrations in FT-IR:

  • Δν < 110 cm⁻¹: Monodentate.
  • 110 cm⁻¹ < Δν < 200 cm⁻¹: Bridging.
  • Δν > 200 cm⁻¹: Bidentate.
    For this compound, Δν = 134 cm⁻¹ suggests a bridging coordination mode, validated by TGA data showing three oleate ligands per Fe³⁺ ion .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s superior catalytic performance in heavy oil aquathermolysis compared to nickel or cobalt oleates?

this compound reduces crude oil viscosity by 86.1% at 10 wt% dosage, outperforming nickel (24.3%) and cobalt oleates (3.3%). This is attributed to:

  • Ligand effects : Three oleate ligands enhance dispersion and interfacial contact with hydrophobic oil components .
  • Thermal stability : this compound dissociates ligands progressively (150–354°C), enabling sustained catalytic activity during aquathermolysis. Cobalt oleate, in contrast, associates with heavy oil components, reducing efficiency .
  • Reaction pathway : Fe³⁺ promotes free-radical chain reactions, cracking long-chain hydrocarbons. Post-reaction SARA (saturate, aromatic, resin, asphaltene) analysis shows decreased asphaltene content and increased saturates .

Q. How should researchers address contradictions in thermal stability data for this compound across studies?

Discrepancies arise from varying experimental conditions (e.g., heating rate, atmosphere). For example:

  • TGA in air shows mass loss at 354°C due to decomposed oleic acid desorption .
  • Aquathermolysis studies at 240°C report optimal viscosity reduction, suggesting lower operational temperatures mitigate thermal decomposition .
    Methodological recommendation : Standardize TGA protocols (heating rate: 10°C/min, air/N₂ atmosphere) and correlate results with application-specific conditions (e.g., reactor temperature, solvent environment) .

Q. What advanced analytical techniques are critical for studying this compound’s interaction with mineral surfaces in flotation processes?

  • Zeta potential measurements : Reveal adsorption mechanisms of this compound on minerals (e.g., muscovite). At pH ≤6, Fe³+ forms electropositive complexes that bind oleate ions, enhancing hydrophobicity .
  • X-ray photoelectron spectroscopy (XPS) : Confirms Fe–O bonding at ~530 eV, indicating chemisorption on mineral surfaces .
  • Flotation kinetics : Monitor recovery rates at varying oleate concentrations (optimal: 9.2×10⁻⁴ mol/L) to assess colloidal collector efficiency .

Methodological Guidance for Data Interpretation

Q. How to resolve inconsistencies in viscosity reduction ratios when replicating this compound-catalyzed aquathermolysis?

Potential variables include:

  • Oil composition : Shengli heavy oil (high asphaltene) vs. Liaohe crude (lower viscosity). Use SARA analysis to standardize feedstock .
  • Catalyst dispersion : Ensure homogenization via ultrasonication or mechanical stirring pre-experiment .
  • Water content : Optimal water/oil ratio (e.g., 30:70) prevents phase separation and ensures catalytic activity .

Q. What statistical approaches are recommended for comparative studies of this compound with other metal carboxylates?

  • ANOVA : Compare viscosity reduction means across catalysts (e.g., Fe, Ni, Co oleates) with post-hoc Tukey tests to identify significance (p < 0.05) .
  • Principal Component Analysis (PCA) : Correlate catalytic performance with variables like ligand number, metal electronegativity, and thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.